molecular formula C13H24O3 B1585784 Glycidyl neodecanoate CAS No. 26761-45-5

Glycidyl neodecanoate

Cat. No. B1585784
CAS RN: 26761-45-5
M. Wt: 228.33 g/mol
InChI Key: QQWAKSKPSOFJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycidyl neodecanoate, also known as Cardura E10, is a synthetic saturated monocarboxylic acid mixture of highly branched isomers . It is a clear yellow liquid with the molecular formula C13H24O3 . It is produced by the reaction of neodecanoic acid with epichlorohydrin in the presence of base .


Synthesis Analysis

Glycidyl neodecanoate is synthesized through the reaction of glycidol and neodecanoyl chloride, forming an ester . There are also continuous synthesis methods involving two-stage processes .


Molecular Structure Analysis

The molecular structure of Glycidyl neodecanoate is characterized by a reactive epoxy group and a hydrophobic and highly branched tertiary-substituted a-carbon structure . The structure may be represented as both R1 and R2 being alkyl with a total of 7 carbon atoms .


Chemical Reactions Analysis

Glycidyl neodecanoate reacts vigorously with strong oxidizing agents and strong Lewis and mineral acids. It also reacts with considerable heat release with many curing agents . Post-polymerisation modification of poly(glycidyl methacrylate) (PGMA) through the nucleophilic ring opening reactions of the pendent epoxide groups allows for the installation of a variety of functionalities onto the reactive scaffold .


Physical And Chemical Properties Analysis

Glycidyl neodecanoate has a density of 0.966g/mL at 25°C, a boiling point of 310.14°C, a flash point of 113°C, and a refractive index of n20/D 1.444 . It is insoluble in water .

Scientific Research Applications

Reactive Diluent for Epoxy Resins

Glycidyl neodecanoate is primarily used as a reactive diluent for epoxy resins . As a diluent, it reduces the viscosity of the epoxy resin, making it easier to handle and apply.

Curing Agent for Epoxy Resins

In addition to being a diluent, Glycidyl neodecanoate can also be used as a curing agent for epoxy resins . This means it helps harden the resin, which is crucial in applications like coatings, adhesives, and composites.

Additive in Acrylic Coatings

Glycidyl neodecanoate is used as an additive in acrylic coatings . It enhances the properties of the coating, such as its durability and resistance to environmental factors.

Component in Solvent-Free Waterborne Polyol Dispersions

Glycidyl Neodecanoate Technology has been used to create solvent-free waterborne polyol dispersions . These dispersions have performance on par with conventional solvent-containing waterborne polyol dispersions .

Modifier for Alkali-Soluble Epoxy Acrylates Resin

The glycidyl ester of versatic acid (E10p) was used to modify the alkali-soluble epoxy acrylates resin . The modified resin was applied to the solder resist ink to improve its resolution and resistance undercut .

Component in Industrial Chemical Synthesis

Due to its chemical structure, Glycidyl neodecanoate can be used in the synthesis of various industrial chemicals . Its reactivity makes it a valuable component in many chemical reactions.

Mechanism of Action

The mechanism of action of Glycidyl neodecanoate is primarily through its reactive epoxy group. This group is used to incorporate the molecule into polymers through reaction with carboxylic acid groups .

Safety and Hazards

Glycidyl neodecanoate reacts vigorously with strong oxidizing agents and strong Lewis and mineral acids. It also reacts with considerable heat release with many curing agents . It is considered to have extreme potency at 0.05% and is considered to have genotoxic and carcinogenic potential . Contact with skin and eyes may cause irritation .

properties

IUPAC Name

oxiran-2-ylmethyl 2,2-dimethyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-4-5-6-7-8-13(2,3)12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWAKSKPSOFJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20728
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275056
Record name Glycidyl 2,2-dimethyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Neodecanoic acid, 2,3-epoxypropyl ester is a clear yellow liquid. (NTP, 1992), Liquid
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20728
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Neodecanoic acid, 2-oxiranylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Boiling Point

500 °F at 760 mmHg (NTP, 1992)
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20728
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

265 °F (NTP, 1992)
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20728
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20728
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.97 (NTP, 1992) - Less dense than water; will float
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20728
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Density

8 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20728
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

1 mmHg at 68 °F (NTP, 1992)
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20728
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Glycidyl neodecanoate

CAS RN

26761-45-5, 52636-92-7
Record name NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20728
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cardura E 10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neodecanoic acid, 2-oxiranylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycidyl 2,2-dimethyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCIDYL NEODECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V72X484L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

593 parts of triethylene glycol, 206 parts of diethylene glycol, 305 parts of phthalic anhydride, 490 parts of 3-methyltetrahydrophthalic anhydride and 0.158 parts of toluhydroquinone were placed in a 2 liter flask containing four openings equipped with a thermometer, stirrer, inert gas introduction opening, and reflux condenser, respectively. The mixture was heated to 205° C. under a nitrogen atmosphere and allowed to react for 15 hours; upon reaching a solid acid value of 15, the mixture was cooled to 120° C. followed by addition of 87 parts of maleic anhydride. The temperature was then raised to 190° C. and allowed to react for 5 hours until reaching a solid acid value of 24, at which point it was cooled to 160° C. After 148 parts of CARDURA E-10 (an epoxy compound produced by Shell Chemicals Co., Ltd.) were added and allowed to react for 3 hours at 130° C., 1078 parts of dipropylene glycol monomethylether methacrylate were then added to produce a resin composition with a nonvolatile content of 60.0%, an acid value of 1.1 and a Gardner viscosity of S-T. 80 parts of the resin of Example 10 were then added to 20 parts of the above resin to produce a resin composition with a nonvolatile content of 60.0%, an acid value of 2.9 and a Gardner viscosity of P-Q. The resultant resin composition was then placed through the same evaluation tests as in Example 7, and the results are shown in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
87
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycidyl neodecanoate
Reactant of Route 2
Reactant of Route 2
Glycidyl neodecanoate
Reactant of Route 3
Reactant of Route 3
Glycidyl neodecanoate
Reactant of Route 4
Reactant of Route 4
Glycidyl neodecanoate
Reactant of Route 5
Reactant of Route 5
Glycidyl neodecanoate
Reactant of Route 6
Glycidyl neodecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.